3-Pentylmagnesium bromide
Overview
Description
3-Pentylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound that is widely used in organic synthesis for creating carbon-carbon bonds. Although the provided papers do not directly discuss 3-pentylmagnesium bromide, they do provide insights into the behavior and reactions of similar Grignard reagents, which can be extrapolated to understand the properties and reactivity of 3-pentylmagnesium bromide.
Synthesis Analysis
The synthesis of Grignard reagents typically involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent. For instance, the preparation of furylmethylmagnesium bromide and phenylmagnesium bromides is achieved through the reaction of corresponding bromides with magnesium, sometimes using activated magnesium-copper alloy or by exchange reactions with arylmercury bromides . These methods could potentially be applied to synthesize 3-pentylmagnesium bromide by reacting 1-bromo-3-pentene with magnesium.
Molecular Structure Analysis
Grignard reagents are known to form complex structures, often existing as dimers or higher oligomers in solution or in solid state. For example, the structure of ethylmagnesium bromide was found to be dimeric when complexed with diisopropyl ether . Similarly, a polymeric chain structure was observed for an unsolvated adduct of dineopentylmagnesium and neopentylmagnesium bromide . These findings suggest that 3-pentylmagnesium bromide could also exhibit complex structural behavior, potentially forming dimers or polymers.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of Grignard reagents like 3-pentylmagnesium bromide are characterized by their high reactivity towards a variety of electrophiles due to the presence of a highly polar carbon-magnesium bond. They are sensitive to moisture and air, requiring anhydrous conditions for handling and reactions. The reactivity can be influenced by the nature of the solvent, the presence of additives or catalysts, and the structure of the Grignard reagent itself .
Scientific Research Applications
Iron-Catalyzed Synthesis
Shakhmaev et al. (2021) utilized 3-pentylmagnesium bromide in the iron-catalyzed synthesis of sarmentine, demonstrating the compound's utility in stereoselective synthesis processes (Shakhmaev, Ignatishina, & Zorin, 2021).
Synthesis and Reactivity of Aryl-Magnesium Reagents
Kneisel and Knochel (2002) explored the synthesis and reactivity of aryl-magnesium reagents, including those derived from 3-pentylmagnesium bromide. Their work highlights the reagent's ability to form polyfunctional products (Kneisel & Knochel, 2002).
Analysis of Organotin Compounds
Tsunoi et al. (2002) demonstrated the use of 3-pentylmagnesium bromide in the synthesis of organotin compounds, emphasizing its role in enhancing derivatization yields in gas chromatography-ion trap tandem mass spectrometry (Tsunoi et al., 2002).
Synthesis of C-Glycosides
Cipolla et al. (2000) used 3-pentylmagnesium bromide in the stereoselective synthesis of C-glycosides, showcasing its application in the field of carbohydrate chemistry (Cipolla, Ferla, Peri, & Nicotra, 2000).
Preparation of Functionalized Alkenylmagnesium Bromides
Thibonnet and Knochel (2000) investigated the preparation of functionalized alkenylmagnesium bromides using compounds like 3-pentylmagnesium bromide, highlighting its versatility in creating organomagnesium species (Thibonnet & Knochel, 2000).
Safety And Hazards
properties
IUPAC Name |
magnesium;pentane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXMTMRKGTVEPG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]CC.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306979 | |
Record name | Bromo(1-ethylpropyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentylmagnesium bromide | |
CAS RN |
4852-26-0 | |
Record name | Bromo(1-ethylpropyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bromo(pentan-3-yl)magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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